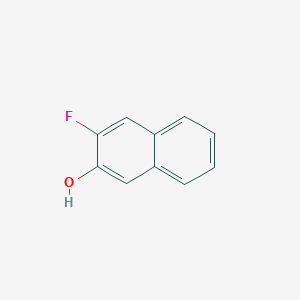

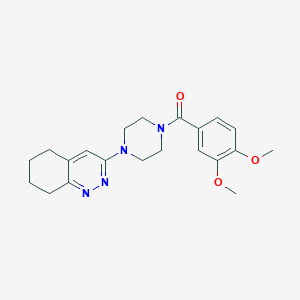

![molecular formula C27H22N4O3S B2478952 N-[2-(1H-苯并咪唑-2-基)苯基]-4-[甲基(苯基)磺酰胺基]苯甲酰胺 CAS No. 325977-40-0](/img/structure/B2478952.png)

N-[2-(1H-苯并咪唑-2-基)苯基]-4-[甲基(苯基)磺酰胺基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

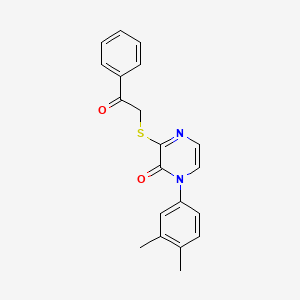

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

科学研究应用

Anticancer Properties

The compound has shown promising antiproliferative effects against cancer cell lines. Specifically, a Pd(II) complex derived from this compound exhibited excellent potency against Ehrlich ascites carcinoma (EAC) cells, with an IC50 value of approximately 10 μM. This complex also demonstrated extended survivability in an in vivo antitumor study . Its potential as an anticancer drug warrants further investigation.

Antiangiogenic Activity

The same Pd(II) complex was found to have antiangiogenic effects. It inhibits blood vessel formation, which is crucial for tumor growth. This property contributes to its overall antitumor mechanism .

Apoptosis Induction

The Pd(II) complex promotes apoptosis (programmed cell death) in cancer cells. DNA condensation and FACS analysis confirmed this effect. Additionally, the complex exhibited protein cleavage activity, further supporting its apoptotic characteristics .

DNA Interaction

The complex interacts with double-stranded calf thymus DNA through strong π–π stacking interactions. This interaction was evident from the significant hypochromic shift observed. The complex’s binding constant (kb) with DNA reinforces its potential as an anticancer agent .

Carbonic Anhydrase Inhibition

Another derivative of this compound, 2-((1H-benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6, was evaluated for inhibitory activity against human carbonic anhydrase isoforms. These enzymes play a role in neuropathic pain, making them potential therapeutic targets .

Regiocontrolled Synthesis of Imidazoles

While not directly related to the compound, recent advances in the synthesis of substituted imidazoles (including benzimidazoles) are noteworthy. These heterocycles are essential components in various functional molecules used in everyday applications .

作用机制

Target of Action

It’s known that benzimidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals .

Mode of Action

It’s known that benzimidazole derivatives can interact with their targets in various ways, depending on the specific functional groups present .

Biochemical Pathways

Benzimidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may affect multiple biochemical pathways .

Result of Action

A study on a pd(ii) complex derived from a similar benzimidazole derivative showed excellent antiproliferative potency against certain carcinoma cell lines . The tumor inhibitory mechanism of the Pd(II) complex is due to its antiangiogenic effect and promotion of apoptosis .

属性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O3S/c1-31(20-9-3-2-4-10-20)35(33,34)21-17-15-19(16-18-21)27(32)30-23-12-6-5-11-22(23)26-28-24-13-7-8-14-25(24)29-26/h2-18H,1H3,(H,28,29)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJVDJXUZWERLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

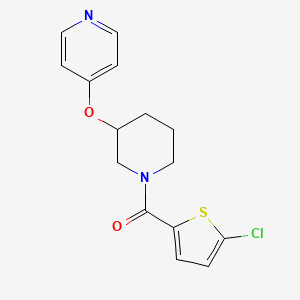

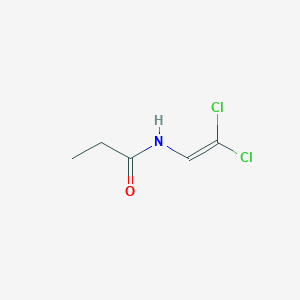

![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2478878.png)

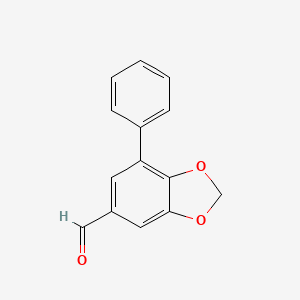

![N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2478880.png)

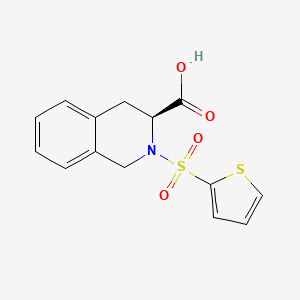

![2-(2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B2478882.png)